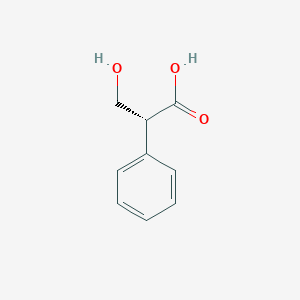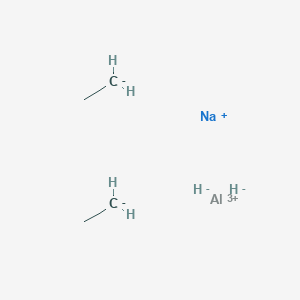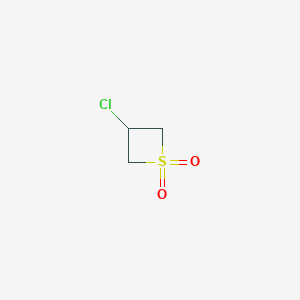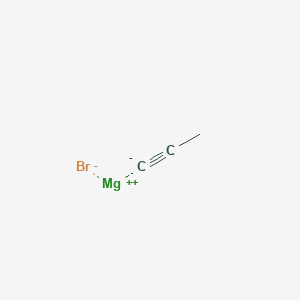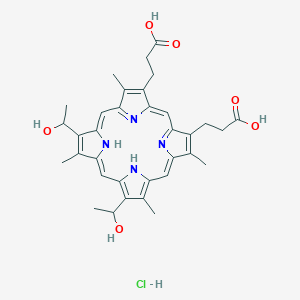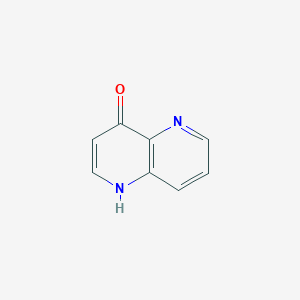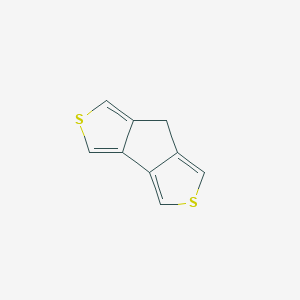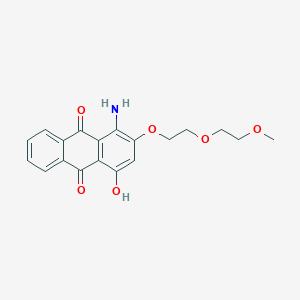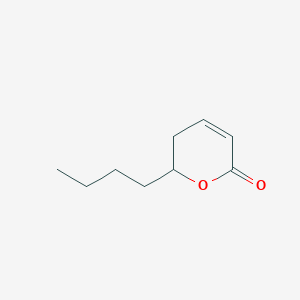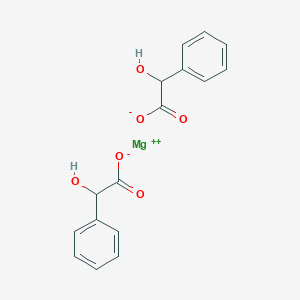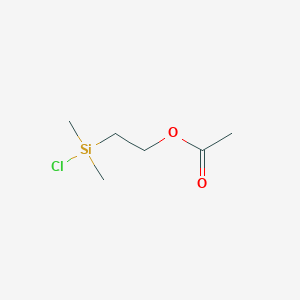
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one, also known as 7-hydroxymitragynine, is a potent psychoactive compound found in the leaves of the Mitragyna speciosa tree. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is not fully understood, but it is believed to interact with the mu-opioid receptors in the brain. This interaction leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria associated with the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine are varied and complex. Some of the reported effects include pain relief, mood enhancement, relaxation, and sedation. However, these effects can vary depending on the dose and route of administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine in the laboratory is its potency. This compound is highly potent, which makes it an ideal candidate for studying the effects of opioids on the brain. However, one of the limitations of studying this compound is its complex synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine. One area of research is the development of new pain management therapies based on the compound. Another area of research is the development of addiction treatment therapies that target the mu-opioid receptors in the brain. Additionally, researchers are interested in studying the long-term effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine on the brain and body.
Métodos De Síntesis
The synthesis of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is a complex process that involves several steps. The starting material for the synthesis is mitragynine, which is extracted from the leaves of the Mitragyna speciosa tree. Mitragynine is then converted to (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine using a series of chemical reactions, including oxidation and reduction.
Aplicaciones Científicas De Investigación
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include pain management, addiction treatment, and mood enhancement.
Propiedades
Número CAS |
18326-16-4 |
|---|---|
Nombre del producto |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)19-14-7-10-17-20(3,4)18(22)11-12-21(17,5)15(14)8-9-16(19)23-6/h8-9,13,17H,7,10-12H2,1-6H3/t17-,21+/m0/s1 |
Clave InChI |
FKAHPGYZYOKISC-LAUBAEHRSA-N |
SMILES isomérico |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
SMILES canónico |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
Sinónimos |
14-Isopropyl-13-methoxypodocarpa-8,11,13-trien-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



